molecular formula C18H19N3O2 B2492690 5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2380058-10-4

5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2492690
CAS No.: 2380058-10-4
M. Wt: 309.369
InChI Key: OSOTWXGKWMSFRU-UHFFFAOYSA-N
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Description

5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activity : A study reported the synthesis and biological activity of novel 3H-1,5-Benzodiazepine derivatives, including the chlorination and condensation of related compounds, leading to biologically active 1,5-benzodiazepines which were screened for antimicrobial, antifungal, and anthelmintic activity (Kumar & Joshi, 2007).

  • Inhibition Against Lung Cancer Cells : Another study synthesized pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their inhibition against the growth of A549 and H322 lung cancer cells. The compounds showed dose-dependent inhibitory effects (Zheng et al., 2011).

  • Cytotoxicity of Derivatives : Derivatives of the pyrazolo[1,5-a]pyrazin-4-one compound were synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

  • Potential Agents Against Lung Cancer : Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and showed the capability to inhibit the growth of A549 lung cancer cells in dosage- and time-dependent manners (Zhang et al., 2008).

  • Synthesis of Novel Phosphonylbenzyl Derivatives : A study focused on synthesizing pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives with a phosphonylbenzyl chain in position 7. These compounds were explored as potential antagonists for the A2A adenosine receptor or as potent pesticide lead compounds (Xiao et al., 2008).

  • Anti-inflammatory and Anti-cancer Activities : Pyrazolo[1,5-a]pyrimidine derivatives were synthesized under ultrasound irradiation and screened for their anti-inflammatory and anti-cancer activity, showing promising results (Kaping et al., 2016).

  • CRF1 Antagonists for Anxiety and Depression : The synthesis and activity of 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazine derivatives as corticotropin releasing factor receptor-1 (CRF1) antagonists were investigated, which may be potential anxiolytic or antidepressant drugs (Gilligan et al., 2009).

  • Synthesis of Fluorescent Compounds : A study reported the synthesis of fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety. These compounds' optical properties were investigated, including their UV-vis absorption and fluorescence spectroscopy (Zheng et al., 2011).

  • Photosynthetic Electron Transport Inhibitors : Pyrazole derivatives, including the related pyrazolo[1,5-a]pyrazin-4-one, were explored as potential inhibitors of photosynthetic electron transport, exhibiting inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005).

  • Synthesis and Antimitotic Activity : The synthesis and antimitotic activity of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate were studied, with both S- and R-isomers showing activity in biological systems (Temple & Rener, 1992).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the interest in similar pyrazolo[1,5-a]pyrazine derivatives for their antiproliferative effects . Additionally, the tunable photophysical properties of similar compounds suggest potential applications in materials science .

Properties

IUPAC Name

5-but-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-5-10-20-11-12-21-17(18(20)22)13-16(19-21)14-6-8-15(9-7-14)23-4-2/h3,6-9,11-13H,1,4-5,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOTWXGKWMSFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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